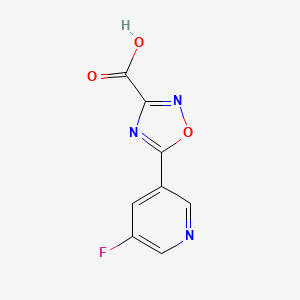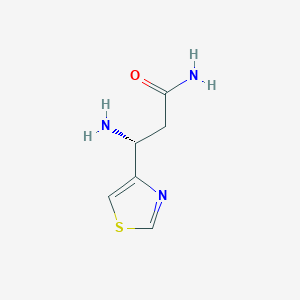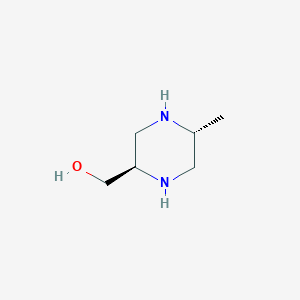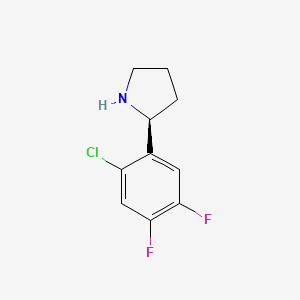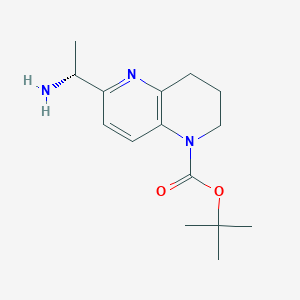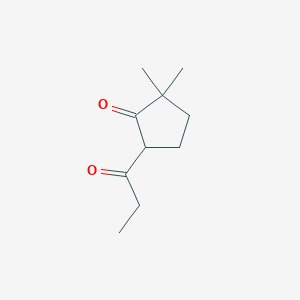![molecular formula C15H17NO B13325360 2-Methyl-4-[(3-methylphenyl)methoxy]aniline](/img/structure/B13325360.png)
2-Methyl-4-[(3-methylphenyl)methoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[(3-methylphenyl)methoxy]aniline is an organic compound with the molecular formula C15H17NO It is a derivative of aniline, featuring a methoxy group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(3-methylphenyl)methoxy]aniline typically involves the reaction of 2-methyl-4-nitroaniline with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitro group is reduced to an amine, and the benzyl chloride reacts with the amine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(3-methylphenyl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Methyl-4-[(3-methylphenyl)methoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(3-methylphenyl)methoxy]aniline involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-methoxyaniline: Similar structure but lacks the 3-methylphenyl group.
4-Methoxy-2-methylaniline: Another similar compound with slight structural differences.
Uniqueness
2-Methyl-4-[(3-methylphenyl)methoxy]aniline is unique due to the presence of both a methoxy group and a 3-methylphenyl group, which can influence its reactivity and interactions in various chemical and biological contexts. This structural uniqueness can lead to distinct properties and applications compared to its similar compounds .
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-methyl-4-[(3-methylphenyl)methoxy]aniline |
InChI |
InChI=1S/C15H17NO/c1-11-4-3-5-13(8-11)10-17-14-6-7-15(16)12(2)9-14/h3-9H,10,16H2,1-2H3 |
InChI Key |
LIKJHVTXEZOZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC(=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


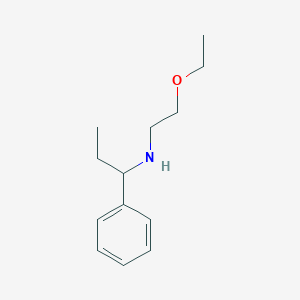
![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)
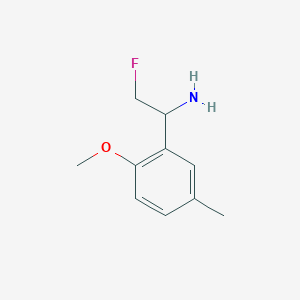
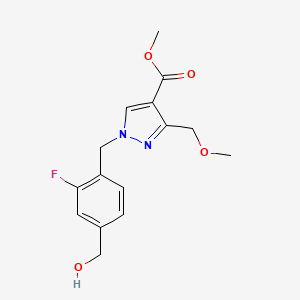
![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B13325306.png)
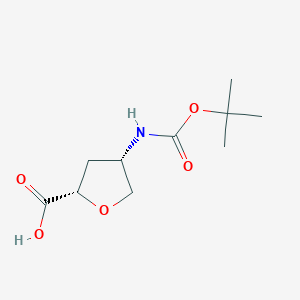
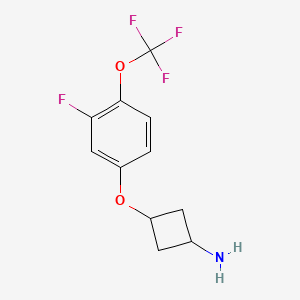
![1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13325325.png)
